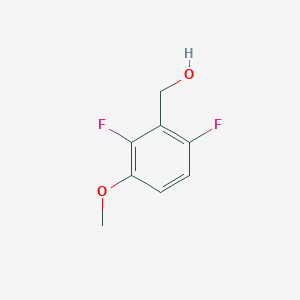

2,6-Difluoro-3-methoxybenzyl alcohol

Description

BenchChem offers high-quality 2,6-Difluoro-3-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluoro-3-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWNGHHOEXEHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287732 | |

| Record name | 2,6-Difluoro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-45-9 | |

| Record name | 2,6-Difluoro-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,6-Difluoro-3-methoxybenzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2,6-Difluoro-3-methoxybenzyl alcohol. As a key fluorinated building block, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document details its physical and spectroscopic characteristics, provides a robust synthetic protocol, explores its chemical reactivity profile based on its unique substitution pattern, and discusses its application in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

2,6-Difluoro-3-methoxybenzyl alcohol is a substituted aromatic alcohol that has emerged as a valuable intermediate in organic synthesis. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to improved metabolic stability, binding affinity, and bioavailability.[1] This compound features a unique electronic profile arising from the interplay between the strongly electron-withdrawing fluoro groups and the electron-donating methoxy group, which modulates the reactivity of both the aromatic ring and the benzylic alcohol. Its utility has been demonstrated in the synthesis of complex molecules, including potent and selective nuclear receptor modulators, highlighting its importance for drug development professionals.[2] This guide serves as a technical resource for scientists, offering detailed information to facilitate its effective use in research and development.

Chemical Identity and Physical Properties

Precise identification and understanding of physical properties are fundamental for the successful application of any chemical compound. The key identifiers and properties for 2,6-Difluoro-3-methoxybenzyl alcohol are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | (2,6-Difluoro-3-methoxyphenyl)methanol |

| CAS Number | 153579-37-8 |

| Molecular Formula | C₈H₈F₂O₂ |

| Molecular Weight | 174.14 g/mol |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)CO)F |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white solid | [3] |

| Melting Point | 49-53 °C | Manufacturer Data |

| Boiling Point | Not determined | |

| Stability | Stable under normal storage conditions | [3] |

| Solubility | Soluble in common organic solvents like methanol, ethyl acetate, and dichloromethane. | |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 2,6-Difluoro-3-methoxybenzyl alcohol. The expected characteristic signals are detailed below.

Table 3: Spectroscopic Data Summary

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | δ ~3.9 ppm (s, 3H, -OCH₃) : A sharp singlet for the methoxy protons.δ ~4.7 ppm (s, 2H, -CH₂OH) : A singlet for the benzylic protons. This peak may broaden or become a triplet depending on the solvent and concentration due to coupling with the hydroxyl proton.δ ~2.0-2.5 ppm (br s, 1H, -OH) : A broad, exchangeable singlet for the hydroxyl proton.δ ~6.8-7.2 ppm (m, 2H, Ar-H) : A complex multiplet region for the two aromatic protons, showing coupling to each other and to the adjacent fluorine atoms. |

| ¹³C NMR | Signals expected in the aromatic region (~110-160 ppm) will show complex splitting patterns (doublets or triplets) due to C-F coupling. A signal for the methoxy carbon (~56 ppm) and the benzylic carbon (~58-62 ppm, may show splitting due to C-F coupling) are also expected. |

| IR Spectroscopy | ~3400-3300 cm⁻¹ (broad, strong) : O-H stretching vibration, characteristic of the alcohol functional group.[4][5]~3000-2850 cm⁻¹ : C-H stretching from the aromatic ring and CH₂/CH₃ groups.~1600-1450 cm⁻¹ : C=C stretching vibrations within the aromatic ring.~1250-1000 cm⁻¹ : Strong C-O stretching of the primary alcohol and C-F stretching vibrations.[5][6] |

Synthesis and Manufacturing

The most common and logical laboratory-scale synthesis of 2,6-Difluoro-3-methoxybenzyl alcohol involves the reduction of the corresponding benzaldehyde. The aldehyde precursor, 2,6-difluoro-3-methoxybenzaldehyde, can be synthesized via directed ortho-metalation of 2,4-difluoroanisole.

Common Synthetic Route

The synthetic pathway proceeds in two main steps:

-

Formylation: 2,4-Difluoroanisole is treated with a strong base like lithium diisopropylamide (LDA) to selectively deprotonate the position between the two fluorine atoms. This lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.

-

Reduction: The resulting 2,6-difluoro-3-methoxybenzaldehyde is then reduced to the target benzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

Workflow Diagram: Synthesis of 2,6-Difluoro-3-methoxybenzyl alcohol

Caption: A typical two-step synthesis workflow.

Detailed Experimental Protocol (Reduction Step)

This protocol describes the reduction of 2,6-difluoro-3-methoxybenzaldehyde.

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2,6-difluoro-3-methoxybenzaldehyde (1.0 eq) and dissolve it in methanol (approx. 0.2 M concentration).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral (~7) and gas evolution ceases. Self-Validation: The cessation of bubbling indicates the complete neutralization of excess NaBH₄.

-

Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2,6-Difluoro-3-methoxybenzyl alcohol.

Chemical Reactivity and Profile

The reactivity of 2,6-Difluoro-3-methoxybenzyl alcohol is dictated by its two primary functional regions: the primary alcohol and the electronically complex aromatic ring.

Reactivity of the Hydroxyl Group

The benzylic alcohol behaves as a typical primary alcohol and can undergo a variety of common transformations:

-

Oxidation: It can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidation will lead to the carboxylic acid.

-

Etherification: The hydroxyl group can be converted into an ether, for example, through the Williamson ether synthesis by first deprotonating with a base (e.g., NaH) followed by reaction with an alkyl halide. This is a key reaction for its use as a building block.[2]

-

Esterification: It readily reacts with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.

-

Conversion to Alkyl Halide: The alcohol can be converted to a more reactive benzyl halide (e.g., bromide or chloride) using reagents like PBr₃ or SOCl₂.

Aromatic Ring Reactivity

The substitution pattern on the benzene ring creates a unique electronic environment.

-

Fluorine Atoms (C2, C6): Act as strong electron-withdrawing groups through the inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS).

-

Methoxy Group (C3): Acts as a strong electron-donating group through resonance (+R) and a weak electron-withdrawing group through induction (-I). The resonance effect dominates, making it an ortho-, para- director.

The net effect is a highly deactivated ring. The positions ortho to the methoxy group (C2 and C4) and para (C6) are the most activated by resonance. However, C2 and C6 are blocked by fluorine atoms. Therefore, C4 is the most probable site for any potential EAS reaction, though the reaction would likely require harsh conditions due to the deactivating influence of the adjacent fluorine at C2.

Diagram: Electronic Effects on the Aromatic Ring

Caption: Electronic contributions of substituents.

Applications in Research and Development

2,6-Difluoro-3-methoxybenzyl alcohol is primarily used as a specialized building block in the synthesis of high-value organic molecules, particularly for the pharmaceutical industry.

Intermediate in Medicinal Chemistry

The compound serves as a crucial precursor for introducing the 2,6-difluoro-3-methoxybenzyl moiety into larger molecules. A prominent example is in the development of Retinoid-related Orphan Receptor gamma t (RORγt) inverse agonists.[2] These modulators are being investigated for the treatment of autoimmune and inflammatory diseases. In this context, the alcohol is converted to a benzyl ether and incorporated into a sulfone-based scaffold. The 2,6-difluoro substitution pattern was found to be critical for achieving high potency and selectivity.[2]

Role in Agrochemicals

Substituted benzyl alcohols are common intermediates in the synthesis of pesticides and herbicides.[7] While specific public-domain examples for this exact molecule are less common, its structural motifs are consistent with those found in biologically active agrochemicals.

Safety and Handling

Proper handling of 2,6-Difluoro-3-methoxybenzyl alcohol is essential for laboratory safety. The compound is classified as an irritant.

Table 4: Safety and Toxicological Profile

| Hazard Type | GHS Classification & Statement |

|---|---|

| Skin Contact | Skin Irritant 2 (H315): Causes skin irritation.[3] |

| Eye Contact | Eye Irritant 2 (H319): Causes serious eye irritation.[3] |

| Inhalation | STOT SE 3 (H335): May cause respiratory irritation.[3] |

-

Handling Precautions: Avoid direct contact with the substance. Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Storage Conditions: Store in a cool, well-ventilated area in a tightly closed container. Keep away from strong oxidizing agents and strong acids.[3]

-

First Aid Measures:

Conclusion

2,6-Difluoro-3-methoxybenzyl alcohol is a highly functionalized arene with significant potential as a synthetic intermediate. Its value is derived from the strategic placement of fluoro and methoxy groups, which provides a unique handle for constructing complex molecular architectures. A clear understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, enables researchers to leverage its full potential in advancing drug discovery and other areas of chemical science.

References

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Substituted methoxyphenethylamine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

-

NIST. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

PubMed. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]

-

ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

ResearchGate. (2021). 2,6-Dimethoxybenzyl Bromide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 9.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Reduction of Esters to Alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Alcohol Reactions Roadmap. Retrieved from [Link]

-

Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]

-

BMRB. (n.d.). bmse010025 P-Methoxybenzyl Alcohol. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones. Retrieved from [Link]

-

MDPI. (2025). Multicomponent Synthesis of the New Compound.... Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methoxybenzyl alcohol, trifluoroacetate. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2,6-Difluoro-3-methoxybenzyl Alcohol (CAS 886498-45-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,6-difluoro-3-methoxybenzyl alcohol (CAS number 886498-45-9). While specific experimental data for certain parameters of this compound are not extensively available in public literature, this guide synthesizes available information for structurally related compounds to provide a robust framework for its handling, analysis, and potential applications. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and other fields where fluorinated organic compounds are of interest.

Chemical Identity and Physicochemical Properties

2,6-Difluoro-3-methoxybenzyl alcohol is a substituted aromatic alcohol. The presence of two fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties, reactivity, and potential biological activity.

Table 1: Core Identification and Physical Properties of 2,6-Difluoro-3-methoxybenzyl Alcohol

| Property | Value | Source(s) |

| CAS Number | 886498-45-9 | [1] |

| Chemical Name | 2,6-Difluoro-3-methoxybenzyl alcohol | [1] |

| Molecular Formula | C₈H₈F₂O₂ | [2] |

| Molecular Weight | 174.15 g/mol | [2] |

| Physical State | Solid | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available for water. Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from related compounds |

Predicted Physicochemical Parameters:

-

pKa: The acidity of the benzylic alcohol proton is influenced by the electron-withdrawing effects of the fluorine atoms. Predictive models, such as those based on PM6 semiempirical methods, can provide an estimate of the pKa value. For substituted phenols and alcohols, these predictions generally have an accuracy within 0.6-0.7 pH units.

-

logP: The logP value is a critical parameter for assessing the lipophilicity of a compound, which impacts its pharmacokinetic properties. Various computational models exist for logP prediction, and their accuracy can be enhanced through molecular dynamics simulations.[3]

It is crucial for researchers to perform experimental validation of these predicted values for any critical applications.

Synthesis and Purification

A plausible synthetic route to 2,6-difluoro-3-methoxybenzyl alcohol involves the reduction of the corresponding benzaldehyde derivative. This is a common and high-yielding method for the preparation of benzyl alcohols.

Proposed Synthetic Workflow

A representative synthetic protocol is outlined below. This method is based on established procedures for the synthesis of substituted benzyl alcohols.[4]

Caption: Proposed synthesis workflow for 2,6-difluoro-3-methoxybenzyl alcohol.

Detailed Experimental Protocol

-

Reaction Setup: Dissolve 2,6-difluoro-3-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and mass spectrometry.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 2,6-difluoro-3-methoxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine and methoxy substituents. The hydroxyl proton signal may be broad and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the fluorine substituents due to C-F coupling.[5][6] The benzylic carbon and the methoxy carbon will also exhibit characteristic chemical shifts.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For benzyl alcohols, common fragmentation pathways include the loss of a hydroxyl radical (•OH) or the loss of the entire hydroxymethyl group (•CH₂OH).[5] The resulting fragment ions can provide valuable structural information.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C-O stretching bands for the alcohol and ether functionalities in the region of 1000-1300 cm⁻¹.

-

C-F stretching bands, which are typically strong and appear in the fingerprint region.

Potential Applications and Biological Significance

While no specific biological activities or applications have been reported for 2,6-difluoro-3-methoxybenzyl alcohol in the reviewed literature, its structural features suggest potential areas of interest for researchers.

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, bioavailability, and binding affinity.[9] Benzyl alcohol derivatives, in general, have been investigated for a wide range of biological activities, including their effects on membrane fluidity and cellular signaling pathways.[10]

Given the presence of the fluorinated methoxybenzyl moiety, this compound could be a valuable building block or intermediate in the synthesis of more complex molecules with potential applications in:

-

Pharmaceuticals: As a scaffold for the development of new therapeutic agents.

-

Agrochemicals: For the synthesis of novel pesticides and herbicides.

-

Materials Science: As a monomer or additive to create polymers with specific properties.

It is important to emphasize that any potential biological activity of 2,6-difluoro-3-methoxybenzyl alcohol is speculative at this point and would require dedicated in vitro and in vivo studies for validation.

Safety and Handling

Based on safety data for structurally similar compounds, 2,6-difluoro-3-methoxybenzyl alcohol should be handled with care in a well-ventilated laboratory. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

2,6-Difluoro-3-methoxybenzyl alcohol is a fluorinated aromatic compound with potential for use in various fields of chemical research and development. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic route, and a general analytical workflow. While there is a lack of specific experimental data for some properties and no reported biological studies, this guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound. Further experimental investigation is warranted to fully characterize its properties and unlock its potential applications.

References

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Chemical structures of the benzyl alcohol derivatives under study. (n.d.). ResearchGate. Retrieved from [Link]

-

c6cy02413k1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Prediction of pKa values using the PM6 semiempirical method. (2016). PeerJ. Retrieved from [Link]

-

Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Fine Chemical Engineering. Retrieved from [Link]

-

Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

4 - Supporting Information. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. (n.d.). Semantic Scholar. Retrieved from [Link]

-

3-Methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Improvement in the Predicted Partitioning of Alcohol and Polyethylene Oxide Groups Between Water and Octanol (logP) in Molecular Dynamics Simulations. (2019). PubMed. Retrieved from [Link]

-

In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells. (1987). PubMed. Retrieved from [Link]

-

bmse010025 P-Methoxybenzyl Alcohol at BMRB. (n.d.). BMRB. Retrieved from [Link]

- CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.). Google Patents.

-

2-Hydroxy-3-methoxybenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

-

2,3-difluoro-6-methoxybenzyl alcohol. (n.d.). International Laboratory USA. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

Sources

- 1. 2 6-DIFLUORO-3-METHOXYBENZYL ALCOHOL 5G - PC302668-5G [dabos.com]

- 2. CAS 1261746-67-1 | 2607-3-0A | MDL MFCD18394897 | 3,6-Difluoro-2-methoxybenzyl alcohol | SynQuest Laboratories [synquestlabs.com]

- 3. Improvement in the Predicted Partitioning of Alcohol and Polyethylene Oxide Groups Between Water and Octanol (logP) in Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. wiserpub.com [wiserpub.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum [chemicalbook.com]

- 9. Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Bonding of 2,6-Difluoro-3-methoxybenzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and spectroscopic profile of 2,6-Difluoro-3-methoxybenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the intricate interplay of electronic and steric effects conferred by the difluoro and methoxy substituents on the benzyl alcohol framework. Through a detailed examination of its predicted spectroscopic data, plausible synthetic pathways, and potential applications in medicinal chemistry, this guide serves as a foundational resource for the scientific community engaged in the exploration of novel fluorinated organic molecules.

Introduction: The Significance of Fluorinated Benzyl Alcohols in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3]

Benzyl alcohols, as versatile synthetic intermediates, are frequently utilized in the construction of complex molecular architectures.[3] The introduction of fluorine atoms onto the aromatic ring of benzyl alcohol creates a powerful synthon for the development of novel therapeutic agents. This guide focuses on 2,6-Difluoro-3-methoxybenzyl alcohol, a molecule poised for exploration in drug discovery programs due to its unique substitution pattern, which is anticipated to impart distinct physicochemical properties.

Molecular Structure and Bonding

The structure of 2,6-Difluoro-3-methoxybenzyl alcohol is characterized by a benzene ring substituted with two fluorine atoms, a methoxy group, and a hydroxymethyl group. The specific arrangement of these substituents dictates the molecule's overall geometry, polarity, and reactivity.

Predicted Molecular Geometry

The core of the molecule is the planar benzene ring. The substituents—two fluorine atoms at positions 2 and 6, a methoxy group at position 3, and a hydroxymethyl group at position 1—will influence the bond lengths and angles of the aromatic ring. The high electronegativity of the fluorine atoms will draw electron density away from the ring, affecting the aromatic system. The methoxy and hydroxymethyl groups will also participate in electronic interactions with the ring.

A diagram illustrating the predicted molecular structure and the logical relationship between its components is presented below.

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxybenzyl alcohol.

Experimental Protocol: Reduction of 2,6-Difluoro-3-methoxybenzaldehyde

This protocol describes a general procedure for the reduction of the aldehyde precursor to the target benzyl alcohol.

-

Dissolution: Dissolve 2,6-Difluoro-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 2,6-Difluoro-3-methoxybenzyl alcohol.

Potential Applications in Drug Development

The unique structural features of 2,6-Difluoro-3-methoxybenzyl alcohol make it an attractive building block for the synthesis of novel drug candidates. The difluoro substitution pattern can enhance metabolic stability by blocking sites of enzymatic oxidation. The combination of fluorine and methoxy groups can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved cell permeability and target engagement. This scaffold could be incorporated into a variety of pharmacologically active classes of compounds, including enzyme inhibitors and receptor modulators.

Conclusion

2,6-Difluoro-3-methoxybenzyl alcohol represents a promising, yet underexplored, molecular scaffold for the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has provided a detailed theoretical framework for its structure, bonding, and spectroscopic properties, alongside a plausible synthetic strategy. It is our hope that this comprehensive overview will stimulate further experimental investigation and unlock the full potential of this intriguing fluorinated building block.

References

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

-

Modern Chemical. (n.d.). The Role of Fluorinated Benzyl Alcohols in Modern Chemical Synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

-

Beilstein Journals. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. Retrieved from [Link]

-

Sparrow Chemical. (n.d.). Benzyl Alcohol Series. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

YouTube. (2020). Mass Spec 3c Alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

Sources

Spectroscopic Profile of 2,6-Difluoro-3-methoxybenzyl Alcohol: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2,6-Difluoro-3-methoxybenzyl alcohol, a key intermediate in medicinal chemistry and drug development. The strategic placement of two fluorine atoms and a methoxy group on the benzyl ring significantly influences its electronic properties and reactivity, making a thorough understanding of its spectral signature essential for researchers in synthetic chemistry and drug discovery. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established spectroscopic principles and data from analogous compounds.

Molecular Structure and Key Features

2,6-Difluoro-3-methoxybenzyl alcohol presents a unique substitution pattern on the benzene ring. The two electron-withdrawing fluorine atoms ortho to the benzyl group, combined with the electron-donating methoxy group at the meta position, create a distinct electronic environment that is reflected in its spectroscopic data.

Caption: Molecular structure of 2,6-Difluoro-3-methoxybenzyl alcohol with atom numbering for NMR assignments.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for determining the structure of organic molecules. The predicted ¹H NMR spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons, the hydroxyl proton, and the methoxy protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | m | 1H | Ar-H5 |

| ~ 6.8 - 7.0 | t | 1H | Ar-H4 |

| ~ 4.8 | s | 2H | CH₂ |

| ~ 3.9 | s | 3H | OCH₃ |

| Variable (~1.5 - 3.0) | br s | 1H | OH |

Causality Behind Predicted Chemical Shifts:

-

Aromatic Protons (H4, H5): The two aromatic protons will appear as multiplets due to coupling with each other and with the fluorine atoms. The exact chemical shifts are influenced by the combined electronic effects of the substituents. The two fluorine atoms are strongly electron-withdrawing, which would generally shift the aromatic protons downfield. However, the methoxy group is electron-donating, partially mitigating this effect.

-

Benzylic Protons (CH₂): The methylene protons are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, causing them to be deshielded and appear around 4.8 ppm. This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are in a shielded environment and will appear as a sharp singlet around 3.9 ppm.

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 - 162 (dd) | C2, C6 (C-F) |

| ~ 145 - 150 | C3 (C-O) |

| ~ 128 - 132 | C5 |

| ~ 115 - 120 (t) | C1 |

| ~ 110 - 115 | C4 |

| ~ 60 - 65 | CH₂ |

| ~ 56 | OCH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbons Bonded to Fluorine (C2, C6): The most downfield signals are expected to be from the carbons directly bonded to the highly electronegative fluorine atoms. These signals will appear as doublets due to one-bond coupling with ¹⁹F.

-

Carbon Bonded to Oxygen (C3): The carbon attached to the methoxy group will also be significantly deshielded.

-

Aromatic Carbons (C1, C4, C5): The chemical shifts of the other aromatic carbons are influenced by the complex interplay of the substituent effects. The carbon bearing the benzyl group (C1) will likely appear as a triplet due to two-bond coupling with the two fluorine atoms.

-

Aliphatic Carbons (CH₂ and OCH₃): The benzylic carbon (CH₂) and the methoxy carbon (OCH₃) will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic C-F bonds, as well as the substituted benzene ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250 - 1000 | Strong | C-O stretch (alcohol and ether) |

| 1200 - 1000 | Strong | C-F stretch |

Significance of Key IR Absorptions:

-

O-H Stretch: A strong and broad absorption in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.[1]

-

C-O Stretch: Strong absorptions in the 1250-1000 cm⁻¹ region correspond to the C-O stretching vibrations of both the alcohol and the methoxy ether functionalities.[2]

-

C-F Stretch: The presence of strong absorption bands in the 1200-1000 cm⁻¹ region is characteristic of the C-F stretching vibrations.[3]

-

Aromatic C=C Stretch: Medium to strong absorptions in the 1600-1450 cm⁻¹ range are indicative of the carbon-carbon double bond stretching within the aromatic ring.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. For 2,6-Difluoro-3-methoxybenzyl alcohol (molar mass: 176.14 g/mol ), Electron Impact (EI) ionization is a common technique.

Predicted Mass Spectrum Fragmentation

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 159 | [M - OH]⁺ |

| 145 | [M - OCH₃]⁺ |

| 128 | [M - H₂O - CO]⁺ |

| 109 | [C₆H₂F₂O]⁺ |

| 77 | [C₆H₅]⁺ |

Fragmentation Pathway Analysis:

The fragmentation of benzyl alcohols often proceeds through characteristic pathways. The molecular ion peak at m/z 176 is expected. Common fragmentation patterns include the loss of a hydroxyl radical (•OH) to form a stable benzylic cation at m/z 159.[5] Another likely fragmentation is the loss of a methoxy radical (•OCH₃) to give a fragment at m/z 145. Further fragmentation can lead to the loss of water and carbon monoxide.[6] The appearance of a peak at m/z 77 would correspond to the phenyl cation, a common fragment for benzene derivatives.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Difluoro-3-methoxybenzyl alcohol

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-Difluoro-3-methoxybenzyl alcohol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the structural elucidation of this fluorinated aromatic compound.

Introduction: The Structural Significance of Fluorinated Benzyl Alcohols

2,6-Difluoro-3-methoxybenzyl alcohol is a key building block in medicinal chemistry and materials science. The presence of two fluorine atoms and a methoxy group on the aromatic ring significantly influences its chemical reactivity and biological activity. Accurate structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will dissect the nuances of the ¹H and ¹³C NMR spectra, providing insights into the effects of the substituents on chemical shifts and coupling constants.

Theoretical Framework: Understanding Substituent Effects in Aromatic NMR

The ¹H and ¹³C NMR spectra of aromatic compounds are governed by the electronic environment of the nuclei.[1] Electronegative substituents and the ring current effect are primary determinants of chemical shifts.[1]

-

Fluorine Substituents: Fluorine is a highly electronegative atom that exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic ring and generally causing a downfield shift (deshielding) of nearby protons and carbons. However, fluorine also possesses lone pairs that can participate in resonance (+M effect), donating electron density back to the ring, which can lead to shielding. The interplay of these effects is complex and position-dependent.[2][3] In ¹³C NMR, the carbon directly attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

Methoxy Group: The methoxy group (-OCH₃) is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This leads to an increase in electron density at the ortho and para positions, resulting in an upfield shift (shielding) of the corresponding protons and carbons. The methoxy protons themselves typically appear as a sharp singlet in the ¹H NMR spectrum.

-

Ring Current Effect: The delocalized π-electrons in the benzene ring generate a ring current in the presence of an external magnetic field. This current induces a secondary magnetic field that deshields the aromatic protons, causing them to resonate at a characteristically downfield region (typically 6.5-8.0 ppm).[1]

Predicted ¹H NMR Spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol

The structure of 2,6-Difluoro-3-methoxybenzyl alcohol presents a unique substitution pattern that dictates the appearance of its ¹H NMR spectrum.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-4 | ~7.1-7.3 | Triplet of doublets (td) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| H-5 | ~6.8-7.0 | Triplet of doublets (td) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |

| -CH₂- | ~4.7 | Singlet (or very fine triplet due to long-range coupling) | - |

| -OH | Variable | Broad singlet | - |

| -OCH₃ | ~3.9 | Singlet | - |

Rationale for Assignments:

-

Aromatic Protons (H-4 and H-5): The two aromatic protons are coupled to each other and to the two fluorine atoms at positions 2 and 6. This will result in complex splitting patterns. H-4 will be coupled to H-5 and the fluorine at C-6, while H-5 will be coupled to H-4 and the fluorine at C-6, as well as the fluorine at C-2. The electron-donating methoxy group at C-3 will shield H-4 and H-5, shifting them upfield relative to benzene.

-

Benzylic Protons (-CH₂-): The protons of the hydroxymethyl group are adjacent to the aromatic ring and will appear as a singlet. Long-range coupling to the fluorine atoms is possible but may not be resolved.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will typically appear as a broad singlet and may exchange with deuterium in D₂O.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton and the influence of the fluorine and methoxy substituents.

Expected Chemical Shifts and Multiplicities:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (Hz) |

| C-1 | ~115-120 | Triplet (t) | ²J(C-F) ≈ 20-25 |

| C-2 | ~158-162 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20 |

| C-3 | ~150-155 | Doublet of doublets (dd) | ³J(C-F) ≈ 5-10, ⁴J(C-F) ≈ 2-4 |

| C-4 | ~125-130 | Singlet (or very fine doublet) | - |

| C-5 | ~110-115 | Doublet (d) | ³J(C-F) ≈ 5-10 |

| C-6 | ~158-162 | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-250, ²J(C-F) ≈ 15-20 |

| -CH₂OH | ~55-60 | Triplet (t) | ³J(C-F) ≈ 4-6 |

| -OCH₃ | ~56 | Singlet | - |

Rationale for Assignments:

-

Fluorinated Carbons (C-2 and C-6): These carbons will exhibit large one-bond C-F coupling constants (¹J(C-F)) and will be significantly deshielded due to the electronegativity of fluorine. They will also show smaller two-bond coupling to the other fluorine atom.

-

Methoxy-Substituted Carbon (C-3): This carbon will be deshielded due to the attached oxygen atom. It will show smaller couplings to the fluorine atoms.

-

Other Aromatic Carbons: The chemical shifts and coupling patterns of C-1, C-4, and C-5 are influenced by the combined electronic effects of all substituents.

-

Aliphatic Carbons: The benzylic carbon (-CH₂OH) will show a small three-bond coupling to the fluorine atoms. The methoxy carbon (-OCH₃) will appear as a singlet around 56 ppm.[4][5]

Experimental Protocol for NMR Analysis

1. Sample Preparation:

- Dissolve 5-10 mg of 2,6-Difluoro-3-methoxybenzyl alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- For ¹H NMR, a standard single-pulse experiment is typically sufficient.

- For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum. A coupled ¹³C spectrum can be acquired to observe C-F couplings.

- 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to confirm assignments.

3. Data Processing and Analysis:

- Apply Fourier transformation, phase correction, and baseline correction to the raw data.

- Calibrate the spectra using the TMS signal at 0 ppm.

- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Measure the chemical shifts and coupling constants for all signals.

- Assign the signals to the respective nuclei in the molecule based on the principles discussed above.

Workflow for NMR-Based Structural Elucidation

Caption: Workflow for the structural elucidation of 2,6-Difluoro-3-methoxybenzyl alcohol using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of 2,6-Difluoro-3-methoxybenzyl alcohol are rich with information that, when properly interpreted, provides unambiguous structural confirmation. A thorough understanding of the electronic effects of the fluorine and methoxy substituents is crucial for accurate spectral assignment. This guide provides a detailed framework for the prediction, acquisition, and analysis of the NMR data for this important molecule, serving as a valuable resource for scientists in the field.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

- IUPAC. (2014). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Pure and Applied Chemistry, 86(3), pp. 291-303.

-

ResearchGate. (n.d.). 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from [Link]

- Gerig, J. T. (2003). Fluorine NMR. eMagRes, 45-56.

-

Kolonko, K. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube. Retrieved from [Link]

- Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(3), M1277.

- Tius, M. A. (2015). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Drug Design, Development and Therapy, 9, 4153–4161.

-

PubChem. (n.d.). 2,6-Difluorobenzyl alcohol. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Dabos. (n.d.). 2 6-DIFLUORO-3-METHOXYBENZYL ALCOHOL 5G - PC302668-5G. Retrieved from [Link]

-

Cambridge Open Engage. (2022). Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

- Google Patents. (n.d.). CN106673985A - Production process of p-methoxybenzyl alcohol.

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

"infrared (IR) spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol"

An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful analytical technique integral to the characterization of molecular structures in pharmaceutical and chemical research. This guide provides a comprehensive analysis of the infrared spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry. By dissecting the vibrational modes of its constituent functional groups—hydroxyl, difluorinated benzene ring, and methoxy ether—we present a detailed interpretation of its expected IR spectrum. This document serves as a practical reference for researchers, offering insights into spectral features, experimental considerations, and the underlying principles of vibrational spectroscopy as applied to this class of compounds.

Introduction: The Molecular Architecture

2,6-Difluoro-3-methoxybenzyl alcohol possesses a unique combination of functional groups that contribute to its distinct spectroscopic signature. The molecule's structure, featuring a benzyl alcohol core with two fluorine atoms and a methoxy group on the aromatic ring, presents several key vibrational features that can be elucidated by IR spectroscopy. Understanding these features is crucial for confirming the identity, purity, and structural integrity of the compound during synthesis and drug development processes.

The primary functional groups and their expected contributions to the IR spectrum are:

-

Hydroxyl (-OH) group: Responsible for a characteristic broad absorption band due to hydrogen bonding.

-

Aromatic ring (C=C): Produces a series of sharp absorptions in the fingerprint and higher wavenumber regions.

-

Carbon-Fluorine (C-F) bonds: Exhibit strong stretching vibrations.

-

Methoxy group (-OCH₃): Displays characteristic C-H and C-O stretching frequencies.

Predicted Infrared Spectrum Analysis

Table 1: Predicted IR Absorption Bands for 2,6-Difluoro-3-methoxybenzyl alcohol

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |

| ~3200–3600 | Alcohol (-OH) | O-H stretching | Strong, Broad | The broadness is a result of intermolecular hydrogen bonding.[1] |

| ~3000–3100 | Aromatic C-H | C-H stretching | Weak to Medium | Characteristic of sp² C-H bonds in the benzene ring.[2][3][4][5] |

| ~2850–3000 | Methylene (-CH₂-) & Methyl (-CH₃) | C-H stretching | Medium | Arising from the benzyl CH₂ and the methoxy CH₃ groups.[2][6] |

| ~2800–2860 | Methoxy (-OCH₃) | C-H stretching | Weak | A diagnostic band for the methoxyl group, often appearing at a lower frequency than the main C-H absorption.[7] |

| ~1500–1600 | Aromatic Ring | C=C stretching | Medium, Sharp | Two or more sharp bands are characteristic of the benzene ring.[4][5] |

| ~1430–1500 | Aromatic Ring | C=C stretching | Medium, Sharp | Another characteristic band for the aromatic ring.[1] |

| ~1370–1470 | Methylene (-CH₂-) & Methyl (-CH₃) | C-H bending | Medium | Scissoring and bending vibrations.[2][6] |

| ~1200–1300 | Carbon-Fluorine (C-F) | C-F stretching | Strong | The position can be influenced by the aromatic system. |

| ~1050–1260 | Alcohol (C-O) & Ether (C-O-C) | C-O stretching | Strong | A strong absorption is expected due to the polarity of the C-O bond.[8][3] The ether linkage also contributes in this region.[6] |

| ~900–675 | Aromatic Ring | C-H out-of-plane bending | Strong | The substitution pattern on the benzene ring influences the exact position of these bands.[2] |

Experimental Protocol for Acquiring the IR Spectrum

To obtain a high-quality IR spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol, adherence to a rigorous experimental protocol is essential. The following steps outline a standard procedure using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, which is a common and convenient method for solid and liquid samples.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Perform a background scan to account for atmospheric CO₂ and water vapor.

-

-

Sample Preparation:

-

If the sample is a solid, place a small amount directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast on the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Diagram: Experimental Workflow

Caption: A streamlined workflow for acquiring an IR spectrum using ATR-FTIR.

In-Depth Interpretation of Key Spectral Regions

The Hydroxyl (-OH) Region (3200-3600 cm⁻¹)

The O-H stretching vibration of the alcohol is one of the most recognizable features in the IR spectrum.[1][8] Its broadness is a direct consequence of intermolecular hydrogen bonding, which creates a variety of vibrational environments for the O-H bond. The presence of a strong, broad peak in this region is a primary indicator of the alcohol functional group.

The C-H Stretching Region (2800-3100 cm⁻¹)

This region provides information about the different types of C-H bonds in the molecule.

-

Aromatic C-H stretch (~3000-3100 cm⁻¹): These absorptions, typically of weak to medium intensity, confirm the presence of the benzene ring.[2][3][4][5]

-

Aliphatic C-H stretch (~2850-3000 cm⁻¹): These arise from the methylene (-CH₂-) of the benzyl group and the methyl (-CH₃) of the methoxy group.[2][6]

-

Methoxy C-H stretch (~2800-2860 cm⁻¹): A weaker, but diagnostically useful, band for the methoxy group can often be resolved in this area.[7]

The Fingerprint Region (< 1500 cm⁻¹)

This region is rich with complex vibrational modes, including bending and stretching, that are unique to the overall molecular structure.

-

Aromatic C=C stretching (~1430-1600 cm⁻¹): A pair of sharp bands in this region are characteristic of the benzene ring.[1][4][5]

-

C-F stretching (~1200-1300 cm⁻¹): The strong electronegativity of fluorine results in a strong C-F stretching absorption. The presence of two fluorine atoms may lead to multiple or broadened bands.

-

C-O stretching (~1050-1260 cm⁻¹): Both the alcohol C-O and the ether C-O-C bonds contribute to strong absorptions in this area.[8][3][6]

-

Aromatic C-H out-of-plane bending (~675-900 cm⁻¹): The pattern of substitution on the benzene ring determines the exact position of these strong bands, providing further structural confirmation.[2]

Diagram: Key Vibrational Modes

Caption: Key IR-active vibrational modes of 2,6-Difluoro-3-methoxybenzyl alcohol.

Conclusion

The infrared spectrum of 2,6-Difluoro-3-methoxybenzyl alcohol is a composite of the characteristic absorptions of its constituent functional groups. By understanding the expected positions, intensities, and shapes of these absorption bands, researchers can effectively use IR spectroscopy to verify the structure and purity of this compound. This guide provides a foundational framework for the interpretation of its IR spectrum, grounded in established spectroscopic principles and experimental best practices.

References

-

Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164-166. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methoxypropane. Retrieved from [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. (2024). ACS Earth and Space Chemistry. [Link]

-

ResearchGate. (n.d.). IR spectra in the νOH stretching region of A) benzyl alcohols.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-IR time on line peak area profiles of benzyl alcohol (left).... Retrieved from [Link]

-

The infrared and Raman spectra of methoxycarbonyl and thiomethoxycarbonyl isocyanates. (1993). Canadian Journal of Chemistry, 71(10), 1627-1634. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

-

MDPI. (2026). Tuning Hydrophilic–Hydrophobic Properties of PLA Films Through Surface Fluorination and Drying. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Dimethoxybenzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

American Institute of Chemists. (n.d.). Vibrational spectroscopic & molecular docking studies of 2,6-dichlorobenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 4-Hydroxy-3-methoxybenzyl alcohol. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dimethoxybenzyl alcohol. Retrieved from [Link]

Sources

- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry of 2,6-Difluoro-3-methoxybenzyl alcohol

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2,6-Difluoro-3-methoxybenzyl alcohol, a compound of interest in pharmaceutical and chemical synthesis. We delve into the foundational principles governing its ionization and fragmentation, offering field-proven insights into experimental design and spectral interpretation. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, elucidating the causal mechanisms behind fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. Detailed experimental protocols, data interpretation tables, and visualized fragmentation schemes are presented to ensure technical accuracy and practical applicability.

Introduction: The Analytical Imperative

2,6-Difluoro-3-methoxybenzyl alcohol (C₈H₈F₂O₂) is a substituted aromatic alcohol. The presence of highly electronegative fluorine atoms, a methoxy group, and a primary alcohol function on a benzene ring creates a molecule with unique electronic properties and reactivity. In drug development and synthetic chemistry, confirming the identity and purity of such intermediates is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[1]

The choice of MS methodology is critical. Different ionization techniques interact with the analyte in fundamentally different ways, yielding complementary structural data. This guide will focus on two of the most powerful and widely used techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), the premier interface for Liquid Chromatography (LC-MS).[2][3] Understanding the fragmentation logic for this specific molecule under both hard (EI) and soft (ESI) ionization is key to unambiguous structural elucidation.

Ionization Strategies: A Tale of Two Techniques

The selection of an ionization source is the most critical decision in the mass spectrometric analysis of a small molecule. It dictates whether we observe the intact molecule or a rich fingerprint of its fragments.

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a high-energy process where the analyte is bombarded with a beam of electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (M⁺•).[4] This molecular ion is highly energetic and often undergoes extensive and predictable fragmentation.

-

Expertise & Rationale: For a molecule like 2,6-Difluoro-3-methoxybenzyl alcohol, EI is invaluable for generating a reproducible fragmentation pattern that serves as a structural fingerprint. While the molecular ion peak for many alcohols can be weak or absent due to rapid fragmentation, the stability of the aromatic ring in this compound may allow for its observation.[1][5] The resulting fragments provide a detailed puzzle of the molecule's substructures.

Electrospray Ionization (ESI): The Soft Ionization Advantage

ESI is a soft ionization technique that generates ions from a liquid solution.[3] It is ideal for polar, less volatile molecules and is the standard for LC-MS. In positive ion mode, it typically produces a protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺).

-

Expertise & Rationale: ESI is the method of choice for confirming the molecular weight of the analyte with high confidence, as it minimizes in-source fragmentation.[2][3] For 2,6-Difluoro-3-methoxybenzyl alcohol, its hydroxyl group makes it sufficiently polar for ESI. The true power of ESI is realized when coupled with tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we can control the fragmentation process and generate specific structural information, often revealing different bond cleavages than those seen in EI.

Fragmentation Analysis: Decoding the Mass Spectra

The core of mass spectrometric analysis lies in interpreting the fragmentation patterns. Below, we predict the primary fragmentation pathways for 2,6-Difluoro-3-methoxybenzyl alcohol under both EI and ESI conditions.

Predicted Fragmentation under Electron Ionization (EI)

In EI-MS, the energetic molecular ion (M⁺• at m/z 174) will rapidly decompose through several competing pathways. The stability of the resulting fragment ions and neutral losses dictates the observed spectrum. The most common fragmentation patterns for alcohols involve α-cleavage and dehydration.[6][7][8]

Key Fragmentation Pathways (EI):

-

Loss of Water (M-18): A hallmark of alcohol fragmentation, dehydration yields a prominent peak at m/z 156.[5][7] This occurs via the elimination of H₂O, resulting in a stable, conjugated radical cation.

-

Benzylic Cleavage (Loss of •OH, M-17): Cleavage of the C-O bond results in the loss of a hydroxyl radical (•OH) to form a highly stable, resonance-delocalized difluoro-methoxybenzyl cation at m/z 157.

-

Loss of a Hydrogen Radical (M-1): Alpha-cleavage involving the loss of a hydrogen atom from the benzylic carbon can occur, forming a resonance-stabilized oxonium ion at m/z 173.

-

Formation of a Substituted Tropylium Ion: Benzyl alcohols are known to rearrange, often leading to the loss of the side chain and formation of characteristic aromatic ions.[1][9] Loss of the CH₂OH group as a radical (•CH₂OH, M-31) would produce a difluoro-methoxy-phenyl cation at m/z 143. Further rearrangements are possible.

-

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃, M-15) from the methoxy group can initiate a cascade, often followed by the loss of carbon monoxide (CO, 28 Da), a common pathway for methoxy-substituted aromatics. This would lead to peaks at m/z 159 and subsequently m/z 131.

Diagram 1: Proposed EI Fragmentation Pathway

Caption: Primary ESI-MS/MS fragmentation of the protonated molecule via Collision-Induced Dissociation (CID).

Experimental Protocols and Data

To ensure reproducibility and trustworthiness, the following protocols outline standard operating procedures for the analysis of 2,6-Difluoro-3-methoxybenzyl alcohol.

Protocol 1: GC-MS for EI Analysis

This protocol is designed for the identification and purity assessment of the analyte.

-

Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

GC Parameters:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (Split mode, 50:1 ratio)

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Hold at 60°C for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent.

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-400

-

Protocol 2: LC-MS/MS for ESI Analysis

This protocol is optimized for molecular weight confirmation and targeted structural analysis.

-

Sample Preparation: Prepare a 1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

LC Parameters:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

Column Temperature: 40°C

-

-

MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

MS Parameters:

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 450°C

-

MS1 Scan: Scan for the precursor ion at m/z 175.1.

-

MS2 Product Ion Scan: Isolate precursor m/z 175.1 and scan product ions from m/z 50-180 using a collision energy of 20 eV.

-

Summary of Predicted Mass Spectral Data

The following table summarizes the key ions expected from the mass spectrometric analysis of 2,6-Difluoro-3-methoxybenzyl alcohol.